molecular formula C40H30Cl2N10O6 B165508 3-Nitrotetrazolium blue chloride CAS No. 127615-60-5

3-Nitrotetrazolium blue chloride

Cat. No. B165508
CAS RN: 127615-60-5
M. Wt: 817.6 g/mol
InChI Key: ULQIZYUDGJIPRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrotetrazolium blue chloride, also known as 3,3′-(3,3′-Dimethoxy-4,4′-biphenylene)bis[5-(3-nitrophenyl)-2-phenyl-2H-tetrazolium chloride], is a chemical compound with the empirical formula C40H30Cl2N10O6 . It is used in various scientific applications .


Molecular Structure Analysis

The molecular weight of this compound is 817.64 . Its molecular structure consists of two tetrazole moieties . The SMILES string representation of the molecule is provided in the search results .


Chemical Reactions Analysis

This compound is used in combination with BCIP (5-bromo-4-chloro-3-indolyl-phosphate) for the detection of labeled probes in western blots . It is part of the colorimetric detection assay where NBT and BCIP dyes detect alkaline phosphatase activity, thereby generating an insoluble purple dye (diformazan) .


Physical And Chemical Properties Analysis

This compound is a yellow crystalline powder with a melting point of 200 °C . It is soluble in water to 10 mM .

Scientific Research Applications

Electroplating

3-Nitrotetrazolium blue chloride (NTBC) has been studied for its application in electroplating, specifically as a leveler in through-hole (TH) copper electroplating. It's found to form an adsorption layer on copper surfaces, inhibiting copper electrodeposition and leading to uniform plating thickness in TH electroplating experiments (Wang et al., 2013).

Corrosion Inhibition

NTBC has shown effectiveness as a corrosion inhibitor. Its application on cold rolled steel in acidic solutions, like sulfuric acid and hydrochloric acid, demonstrates good inhibition properties. The adsorption of NTBC on steel surfaces follows Langmuir adsorption isotherm and acts as a mixed-type inhibitor. These studies highlight the potential of NTBC in protecting metals from corrosion in industrial applications (Deng et al., 2010; Liu Xianghong et al., 2011).

Cytochemical Applications

NTBC has been used in cytochemical studies for the visualization of enzyme activity in tissue sections. It permits the cytochemical demonstration of enzymes like succinic dehydrogenase, highlighting its utility in biological research and histology (Nachlas et al., 1957).

Radiation Dosimetry

Research has explored the use of NTBC in dosimetry, particularly in the detection and quantification of ionizing radiation. NTBC's response to radiation makes it a potential candidate for use in radiation processing and control (Moussa et al., 2003; Kozicki & Sąsiadek, 2013).

Spectrophotometric Analysis

NTBC has been applied in spectrophotometric methods for the determination of trace elements like chromium. Its interaction with specific ions forms complexes that can be quantitatively analyzed, offering a sensitive and selective method for the detection of these elements in various samples (Kamburova, 1998).

Mechanism of Action

3-Nitrotetrazolium blue chloride acts as an NADPH-diaphorase substrate that competitively inhibits nitric oxide synthase .

Safety and Hazards

3-Nitrotetrazolium blue chloride may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It is toxic if swallowed or absorbed through the skin . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[3-(3-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(3-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQIZYUDGJIPRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38184-50-8
Record name Nitroblue tetrazolium chloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrotetrazolium blue chloride
Reactant of Route 2
Reactant of Route 2
3-Nitrotetrazolium blue chloride
Reactant of Route 3
Reactant of Route 3
3-Nitrotetrazolium blue chloride
Reactant of Route 4
Reactant of Route 4
3-Nitrotetrazolium blue chloride
Reactant of Route 5
Reactant of Route 5
3-Nitrotetrazolium blue chloride
Reactant of Route 6
Reactant of Route 6
3-Nitrotetrazolium blue chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.